2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one
Description
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Properties
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-23(19-22-17-12(20)5-4-8-15(17)27-19)11-16(26)25-10-9-24-14-7-3-2-6-13(14)21-18(24)25/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZTUTPEZGMZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN2C1=NC3=CC=CC=C32)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one is a complex organic molecule with potential biological activities. Its unique structure suggests various mechanisms of action that could be explored for therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom enhances its pharmacological properties by improving metabolic stability and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, research has shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
Table 1: Summary of Anticancer Studies
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| A | 2-[4-Fluoro-1,3-benzothiazol-2-yl] | MCF-7 | 10 | Caspase activation |
| B | 2-[4-Fluoro-1,3-benzothiazol-2-yl] | HeLa | 15 | Mitochondrial pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that benzothiazole derivatives can inhibit the growth of various bacteria and fungi by disrupting their cellular processes .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell proliferation.
- Induction of Oxidative Stress : It could lead to the generation of reactive oxygen species (ROS), causing cellular damage.
- Modulation of Signaling Pathways : The interaction with specific receptors may alter signaling pathways involved in cell survival and apoptosis.
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzothiazole derivatives in oncology and infectious diseases:
- Case Study A : A clinical trial involving a benzothiazole derivative demonstrated significant tumor reduction in patients with advanced breast cancer.
- Case Study B : Research on a related compound showed effectiveness against multidrug-resistant bacterial strains, suggesting a potential role in treating resistant infections.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Stepwise synthesis : Use a modular approach, starting with the benzothiazole core and sequentially introducing substituents. For example, react 4-fluoro-1,3-benzothiazol-2-amine with methylamine derivatives under reflux in ethanol with glacial acetic acid as a catalyst .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or dioxane improves reaction homogeneity .
- Catalyst optimization : Triethylamine or acetic acid aids in deprotonation and accelerates coupling reactions .
- Characterization : Confirm intermediate structures at each step via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to ensure fidelity .
Q. What analytical techniques are critical for validating the compound’s structure and purity?
- Methodology :
- Spectroscopic analysis : Use -NMR to verify methylamino group integration (~δ 3.0–3.5 ppm) and fluorobenzothiazole aromatic protons (δ 7.0–8.5 ppm). -NMR can confirm fluorine substitution .
- Mass spectrometry : HRMS (ESI+) should match the exact mass (e.g., calculated for : 408.1174) .
- Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages (tolerance <0.4%) .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 µM. Include controls like doxorubicin .
- Antimicrobial screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response curves : Calculate IC values and compare with structurally similar compounds (e.g., thiazole-triazole hybrids) to identify activity trends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the triazatricyclo moiety in biological activity?
- Methodology :
- Analog synthesis : Replace the triazatricyclo group with simpler heterocycles (e.g., triazole, diazepine) and compare bioactivity .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The triazatricyclo group may occupy hydrophobic pockets, as seen in similar spiro compounds .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., fluorine, triazole nitrogen) using Schrödinger’s Phase .
Q. What experimental strategies address contradictions in reported biological activities across studies?
- Methodology :
- Standardized protocols : Replicate assays under uniform conditions (e.g., 48-hour incubation, 10% FBS) to minimize variability .
- Off-target profiling : Screen against cytochrome P450 enzymes to rule out nonspecific inhibition .
- Meta-analysis : Compare datasets from multiple studies (e.g., IC values for anticancer activity) using statistical tools like ANOVA to identify outliers .
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Kinetic assays : Measure inhibition constants () for purified enzymes (e.g., topoisomerase II) using fluorescence-based assays .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics between the compound and target proteins .
- Cellular imaging : Use confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to track subcellular effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
